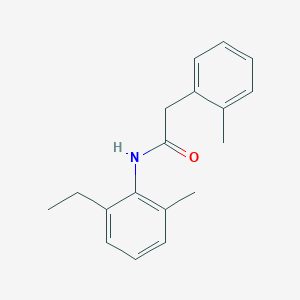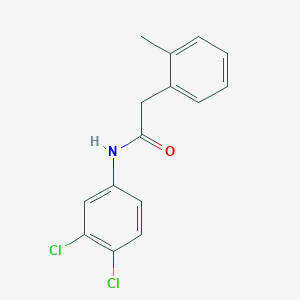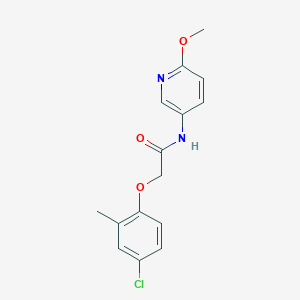![molecular formula C22H27BrN2O5 B248995 2-(4-Bromophenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248995.png)
2-(4-Bromophenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone is a complex organic compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This particular compound is characterized by the presence of a bromophenoxy group, an acetyl group, and a trimethoxybenzyl group attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with 4-(2,3,4-trimethoxybenzyl)piperazine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
2-(4-Bromophenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
2-(4-Bromophenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Bromophenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
1-(4-Bromophenyl)piperazine: Another piperazine derivative with similar structural features but different biological activities.
1-(2,3,4-Trimethoxybenzyl)piperazine: Shares the trimethoxybenzyl group but lacks the bromophenoxyacetyl group, resulting in different chemical properties and applications.
Uniqueness
2-(4-Bromophenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone is unique due to the combination of its bromophenoxy, acetyl, and trimethoxybenzyl groups.
特性
分子式 |
C22H27BrN2O5 |
|---|---|
分子量 |
479.4 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H27BrN2O5/c1-27-19-9-4-16(21(28-2)22(19)29-3)14-24-10-12-25(13-11-24)20(26)15-30-18-7-5-17(23)6-8-18/h4-9H,10-15H2,1-3H3 |
InChIキー |
FDTQPNOCRCPQQX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)











![3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B248943.png)

